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2'-O-Methyl-uridine-5'-triphosphate, lithium salt -

2'-O-Methyl-uridine-5'-triphosphate, lithium salt

Catalog Number: EVT-15517922
CAS Number:
Molecular Formula: C10H14Li3N2O15P3
Molecular Weight: 516.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2'-O-Methyl-uridine-5'-triphosphate, lithium salt is a modified nucleoside triphosphate that plays a significant role in biochemical applications, particularly in molecular biology. This compound is characterized by the addition of a methyl group at the 2' position of the ribose sugar, which enhances its stability and alters its interaction with nucleic acids compared to unmodified nucleotides. The molecular formula for this compound is C10H14Li3N2O15P3\text{C}_{10}\text{H}_{14}\text{Li}_{3}\text{N}_{2}\text{O}_{15}\text{P}_{3} with a molecular weight of approximately 515.96 g/mol in its lithium salt form .

Source

2'-O-Methyl-uridine-5'-triphosphate, lithium salt can be sourced from various suppliers specializing in biochemical reagents, such as TriLink BioTechnologies and Biosynth. It is typically provided as a concentrated aqueous solution and is used primarily for research purposes, including RNA synthesis and modification .

Classification

This compound belongs to the category of sugar-modified nucleotides, specifically classified as a nucleotide analog. It is utilized in various applications, including the synthesis of ribonucleic acid (RNA) and the development of therapeutic agents .

Synthesis Analysis

Methods

The synthesis of 2'-O-Methyl-uridine-5'-triphosphate can be accomplished through several methods:

  1. Chemical Synthesis: This involves the stepwise assembly of nucleotide components using phosphoramidite chemistry or other coupling strategies.
  2. Enzymatic Synthesis: Enzymes such as polymerases can incorporate modified nucleotides into RNA strands during transcription reactions.

Technical Details

The chemical synthesis typically requires the protection of functional groups on the ribose sugar to facilitate selective reactions at specific sites. The final product is deprotected to yield 2'-O-Methyl-uridine-5'-triphosphate in its active form .

Molecular Structure Analysis

Structure

The molecular structure of 2'-O-Methyl-uridine-5'-triphosphate consists of:

  • A ribose sugar modified at the 2' position with a methyl group.
  • A uracil base attached to the ribose.
  • A triphosphate group at the 5' position.

Data

The compound's molecular weight is approximately 515.96 g/mol, and it exhibits an extinction coefficient of 10,100 L·mol1^{-1}·cm1^{-1} at 262 nm, indicating its absorbance characteristics useful for spectroscopic analysis .

Chemical Reactions Analysis

Reactions

2'-O-Methyl-uridine-5'-triphosphate participates in various biochemical reactions:

  1. Incorporation into RNA: It can be incorporated into RNA strands by RNA polymerases, enhancing stability against degradation.
  2. Modification Reactions: The presence of the methyl group allows for unique interactions with enzymes that recognize modified nucleotides.

Technical Details

Studies have shown that the incorporation of this modified nucleotide can affect the efficiency and fidelity of RNA synthesis, which is critical for applications in gene expression and regulation .

Mechanism of Action

Process

The mechanism by which 2'-O-Methyl-uridine-5'-triphosphate exerts its effects primarily involves:

  1. Stabilization of RNA: The methyl modification at the 2' position prevents hydrolysis by ribonucleases, thereby increasing the half-life of RNA molecules.
  2. Altered Enzyme Interactions: The modified nucleotide can influence binding affinities and catalytic efficiencies when interacting with various polymerases and other nucleic acid-binding proteins.

Data

Research indicates that modified nucleotides like 2'-O-Methyl-uridine-5'-triphosphate can significantly enhance the biological stability and translational capacity of mRNA constructs used in therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically provided as a white to off-white powder or in solution.
  • Solubility: Highly soluble in water, facilitating its use in laboratory applications.

Chemical Properties

  • Molecular Formula: C10H14Li3N2O15P3\text{C}_{10}\text{H}_{14}\text{Li}_{3}\text{N}_{2}\text{O}_{15}\text{P}_{3}
  • Molecular Weight: Approximately 515.96 g/mol
  • Storage Conditions: Recommended storage at -20°C or below to maintain stability .
Applications

Scientific Uses

The applications of 2'-O-Methyl-uridine-5'-triphosphate are diverse and include:

  1. RNA Synthesis: Used as a substrate for RNA polymerases to produce stable RNA molecules.
  2. Aptamer Development: Facilitates the creation of aptamers with enhanced binding properties due to increased stability.
  3. Therapeutic Applications: Its incorporation into ribonucleic acid-based drugs enhances their efficacy and reduces immunogenicity, making it valuable in antiviral therapies and other clinical applications .
Synthesis and Modification Strategies of 2'-O-Methylated Nucleotide Analogs

Enzymatic Synthesis Approaches for 2'-O-Methyl-UTP

The enzymatic incorporation of 2'-O-methyl-uridine-5'-triphosphate (2'-O-Me-UTP) into RNA strands represents a significant technical challenge due to the steric and electronic constraints imposed by the 2'-O-methyl group on the ribose moiety. Wild-type T7 RNA polymerase (T7 RNAP) exhibits notoriously low efficiency in utilizing 2'-O-methyl-modified nucleotides, particularly 2'-O-Me-UTP, as substrates. Early studies demonstrated that wild-type T7 RNAP failed to incorporate even a single 2'-O-methyl nucleotide under standard transcription conditions [2]. This limitation stems from the enzyme’s rigid active site, which is evolutionarily optimized for recognizing the 2'-hydroxyl group of natural ribonucleotides.

Breakthroughs emerged through protein engineering approaches that generated T7 RNAP variants with expanded substrate tolerance. The double mutant Y639F/H784A was among the first engineered polymerases shown to incorporate 2'-O-Me-UTP, albeit with reduced transcription efficiency (~30% yield compared to natural NTPs) and limited capacity for multiple consecutive incorporations [8]. Further evolution yielded more robust variants; notably, the R425C mutant demonstrated dramatically improved kinetics for 2'-O-Me-UTP incorporation, enabling synthesis of fully 2'-O-methyl-modified RNA transcripts. This variant achieved processivity exceeding 40 consecutive 2'-O-methyl nucleotides – a milestone for enzymatic production of heavily modified RNAs [8]. The molecular basis for this improvement lies in the mutation’s effect on the enzyme’s initiation site: Arginine 425 normally forms stabilizing interactions with the guanine moiety of initiating nucleotides, and its substitution with cysteine relaxes the steric constraints that hinder accommodation of the 2'-O-methyl group [8].

Table 1: T7 RNA Polymerase Variants for 2'-O-Me-UTP Incorporation

Polymerase VariantIncorporation EfficiencyKey LimitationsTranscript Length (nt)
Wild-type T7 RNAPUndetectableNo incorporation0
Y639F/H784AModerate (~30% yield)Limited processivity< 20
E593G/V685AModerate (2'-OMe-ATP/CTP/UTP)No 2'-OMe-GTP use15-30
R425CHigh (>70% yield)Optimized buffer required> 40

Critical parameters for successful enzymatic synthesis include:

  • Template Sequence Optimization: Sequences avoiding consecutive guanosine residues minimize initiation challenges with modified GTP analogs.
  • Manganese Co-Factor: Supplementation with 2-4 mM Mn²⁺ enhances incorporation fidelity and yield by partially compensating for the distorted geometry during phosphodiester bond formation [8].
  • Modified Nucleotide Ratios: Co-transcriptional incorporation typically employs a mixture of natural and modified NTPs (e.g., 75% 2'-O-Me-UTP : 25% UTP) to maintain processivity while achieving high modification density [2].

Chemical Modification Techniques for Ribose Methylation

Chemical synthesis of 2'-O-methyl-UTP provides precise control over modification placement, circumventing the sequence constraints of enzymatic methods. The core strategy involves regioselective methylation of the 2'-hydroxyl group on the uridine ribose ring prior to triphosphorylation. This approach demands multi-step protection/deprotection sequences to ensure site-specific modification while preserving reactive sites for downstream phosphorylation [6].

The canonical route employs trans-protected uridine derivatives:

  • 5'-O-DMT Protection: Dimethoxytrityl (DMT) groups shield the 5'-hydroxyl while leaving the 2' and 3' positions addressable.
  • 2',3'-O-Bis(tert-butyldimethylsilyl) Protection: Bulky silyl groups provide temporary protection, followed by selective removal of the 3'-silyl group using fluoride-based reagents (e.g., tetrabutylammonium fluoride).
  • 2'-O-Methylation: The exposed 2'-hydroxyl undergoes alkylation using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of strong bases like sodium hydride (NaH). This SN2 reaction proceeds with >95% regioselectivity when stoichiometry and temperature are tightly controlled (0°C to -20°C in anhydrous DMF) [3] [6].
  • Global Deprotection and Triphosphorylation: After 3'-desilylation, the 2'-O-methyl uridine undergoes phosphitylation at the 5'-position using 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one (salicyl chlorophosphite), followed by reaction with pyrophosphate and hydrolysis to yield the triphosphate. Final deprotection yields 2'-O-methyl-UTP free acid.

Recent refinements utilize orthoester chemistry for enhanced regiocontrol. Transient formation of 3',5'-O-(diisopropylsilyl)-2'-O-(methoxymethylidine) uridine creates a acid-labile protecting group scheme that allows near-quantitative 2'-O-methylation without chromatographic purification at intermediate stages. This method reduces step count and improves overall yield to >60% (from typically <35% in classical routes) [6].

Lithium Salt Stabilization: Mechanistic Insights and Optimization

The conversion of 2'-O-methyl-UTP free acid (C₁₀H₁₇N₂O₁₅P₃) to its lithium salt form (C₁₀H₁₄Li₃N₂O₁₅P₃) serves critical stability and solubility functions essential for practical applications. Lithium cations (Li⁺) interact electrostatically with the triphosphate’s anionic oxygen atoms, forming stable coordination complexes that significantly reduce hydrolysis rates compared to sodium or potassium salts [1] [4]. Mechanistically, the small ionic radius of Li⁺ (76 pm) enables closer association with the triphosphate chain, creating a partial dehydration shell that shields the labile phosphoanhydride bonds from nucleophilic attack by water molecules. This translates to a ~3-fold extension in solution half-life at -20°C relative to sodium salts [3].

Salt formation protocols involve titrating lithium hydroxide (LiOH) into an aqueous solution of 2'-O-methyl-UTP free acid under chilled (0-4°C), oxygen-free conditions. Stoichiometric optimization is critical; a 3:1 molar ratio of LiOH:free acid achieves >99% conversion to the trilithium salt while avoiding deleterious pH excursions beyond 7.5-8.0 that accelerate triphosphate degradation. Post-titration, the solution undergoes ultrafiltration (3 kDa MWCO) to remove residual ions before lyophilization or formulation as a 100 mM aqueous solution [1] [4].

Table 2: Comparative Properties of 2'-O-Me-UTP Salt Forms

PropertyLithium SaltSodium SaltFree Acid
Molecular FormulaC₁₀H₁₄Li₃N₂O₁₅P₃C₁₀H₁₄N₂Na₃O₁₅P₃C₁₀H₁₇N₂O₁₅P₃
Molecular Weight515.97 g/mol522.15 g/mol498.17 g/mol
Solution Stability>12 months at -20°C~9 months at -20°C<1 month at -20°C
Solubility (H₂O)>500 mM~300 mM~50 mM
pH (100 mM sol.)7.0 - 7.57.5 - 8.03.5 - 4.5

Formulation as a 100 mM lithium salt solution in ultrapure water (pH-adjusted to 7.5 ± 0.5) maximizes shelf-life (>12 months at -20°C) while maintaining compatibility with enzymatic reactions. The lithium salt’s minimal inhibition of RNA polymerases stems from the weaker hydration of Li⁺ compared to Mg²⁺, reducing competition for enzyme-associated divalent cations [4] [6]. Spectroscopic validation includes UV-Vis monitoring (λₘₐₓ = 262 nm, ε = 10.1 L·mmol⁻¹·cm⁻¹ in Tris-HCl pH 7.5) and HPLC analysis (≥95% purity, C18 reverse-phase) confirming the absence of degradation products like 2'-O-methyl-UDP or 2'-O-methyl-UMP [1] [3].

Properties

Product Name

2'-O-Methyl-uridine-5'-triphosphate, lithium salt

IUPAC Name

trilithium;[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

Molecular Formula

C10H14Li3N2O15P3

Molecular Weight

516.0 g/mol

InChI

InChI=1S/C10H17N2O15P3.3Li/c1-23-8-7(14)5(25-9(8)12-3-2-6(13)11-10(12)15)4-24-29(19,20)27-30(21,22)26-28(16,17)18;;;/h2-3,5,7-9,14H,4H2,1H3,(H,19,20)(H,21,22)(H,11,13,15)(H2,16,17,18);;;/q;3*+1/p-3/t5-,7-,8-,9-;;;/m1.../s1

InChI Key

ZBEHXEVNNHLIAB-WKMNQBAXSA-K

Canonical SMILES

[Li+].[Li+].[Li+].COC1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O

Isomeric SMILES

[Li+].[Li+].[Li+].CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O

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